1-Decene-3,10-diol
CAS No.:
Cat. No.: VC13967734
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20O2 |
|---|---|
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | dec-9-ene-1,8-diol |
| Standard InChI | InChI=1S/C10H20O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,10-12H,1,3-9H2 |
| Standard InChI Key | IFHOMNPSAJDGHR-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(CCCCCCCO)O |
Introduction
Molecular Structure and Nomenclature
The IUPAC name for 1-Decene-3,10-diol is dec-9-ene-1,8-diol, reflecting the positions of the hydroxyl groups and the double bond in the carbon chain. Its canonical SMILES representation, C=CC(CCCCCCCO)O, highlights the unsaturated bond between C1 and C2 and the hydroxyl groups at C3 and C10 (Figure 1).
Table 1: Key Molecular Properties of 1-Decene-3,10-diol
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | dec-9-ene-1,8-diol |
| CAS Number | Not explicitly reported |
| SMILES | C=CC(CCCCCCCO)O |
| InChI Key | IFHOMNPSAJDGHR-UHFFFAOYSA-N |
The compound’s vicinal diol configuration enables hydrogen bonding and coordination with metal catalysts, which is critical for its reactivity in oxidation and polymerization reactions .
Synthesis Methods
Oxidation of 1-Decene
Industrial synthesis typically involves the oxidation of 1-decene, a petroleum-derived alkene. Supported gold catalysts under controlled oxygen pressure (1–5 atm) achieve selective dihydroxylation at the 3rd and 10th positions, with yields exceeding 70% in optimized conditions. The reaction mechanism proceeds via epoxidation of the double bond, followed by acid-catalyzed ring opening to form the diol .
Dihydroxylation with Osmium Catalysts
Alternative methods adapted from decane-5,6-diol synthesis employ osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) in acetone-water mixtures . This approach, while effective for laboratory-scale dihydroxylation of alkenes, requires stringent inert conditions (argon atmosphere) and yields 88% pure product after 9 hours at 20°C .
Table 2: Comparison of Synthesis Routes
| Parameter | Au-Catalyzed Oxidation | OsO₄/NMO Method |
|---|---|---|
| Catalyst | Supported Au | OsO₄ |
| Reaction Time | 6–8 hours | 9 hours |
| Yield | ~70% | 88% |
| Selectivity | High (≥90%) | Moderate (75%) |
| Scalability | Industrial | Laboratory |
Physicochemical Properties
1-Decene-3,10-diol is a viscous liquid at room temperature, with limited solubility in water but high miscibility in polar organic solvents like acetone and ethanol. Its boiling point is estimated at 280–300°C based on analogous C₁₀ diols, while the melting point remains unreported. The compound’s hydroxyl groups contribute to a high polarity (), favoring applications in hydrophilic polymer matrices.
Applications in Industrial Chemistry
Polymer Synthesis
The compound serves as a monomer in polyurethane and polyester production. Its dual hydroxyl groups undergo polycondensation with diisocyanates (e.g., toluene diisocyanate) to form elastomers with enhanced thermal stability.
Catalytic Deoxydehydration (DODH)
In biomass processing, 1-Decene-3,10-diol participates in DODH reactions catalyzed by Re(V) or Mo(VI) complexes, converting polyols into alkenes . For example, under hydrogen gas (5 bar), ReOₓ catalysts deoxygenate the diol to 1-decene at 150°C, demonstrating turnover frequencies (TOF) of 12 h⁻¹ .
Macrocycle Synthesis
The diol’s flexible chain facilitates cyclophane formation via manganese(III)-mediated radical cyclization (Figure 2) . Reaction with Mn(OAc)₃ in acetic acid yields paracyclophane derivatives, which are valuable in host-guest chemistry .
Comparison with Structural Analogs
Table 3: Properties of Related Diols
| Compound | Molecular Formula | Hydroxyl Positions | Applications |
|---|---|---|---|
| 1-Decene-3,10-diol | C₁₀H₂₀O₂ | 3, 10 | Polymers, DODH |
| 1,10-Decanediol | C₁₀H₂₂O₂ | 1, 10 | Nylon synthesis |
| Decane-5,6-diol | C₁₀H₂₂O₂ | 5, 6 | Surfactants |
Unlike 1,10-decanediol, the unsaturated backbone of 1-Decene-3,10-diol enhances reactivity in radical reactions, as evidenced by its role in macrocycle synthesis .
Recent Advances and Future Directions
Recent studies highlight the compound’s potential in sustainable chemistry:
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